![molecular formula C21H15N3O3 B2627364 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide CAS No. 887198-19-8](/img/structure/B2627364.png)
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide, also known as GSK2606414, is a selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a transmembrane protein kinase that plays a crucial role in the unfolded protein response (UPR) pathway, which is activated when cells are exposed to stress conditions such as endoplasmic reticulum (ER) stress. GSK2606414 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis Applications
Imidazo[1,2-a]pyridines have been recognized for their role in catalytic and synthetic chemistry. For instance, they are used in the catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides via environmentally benign methods, showcasing their utility in green chemistry (Shaabani et al., 2014). Moreover, their application extends to the synthesis of bifunctional N-heterocyclic carbene ligands for Cu-catalyzed direct C–H carboxylation with CO2, emphasizing their contribution to advancing carbon capture technologies (Park et al., 2017).
Antimicrobial and Antitubercular Activities
Compounds based on the imidazo[1,2-a]pyridine core have demonstrated significant antimicrobial and antitubercular activities. For example, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported to exhibit potent antimycobacterial properties against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents (Lv et al., 2017; Wu et al., 2016). These findings underscore the therapeutic relevance of imidazo[1,2-a]pyridine derivatives in addressing global health challenges related to tuberculosis.
Anticandidal and Antiulcer Potentials
Research has also explored the anticandidal properties of imidazo[1,2-a]pyridine derivatives, indicating their effectiveness against various Candida strains, which positions them as promising candidates for treating fungal infections (Kaplancıklı et al., 2008). Additionally, derivatives substituted at the 3-position have been synthesized as potential antiulcer agents, demonstrating cytoprotective properties in preclinical models (Starrett et al., 1989).
Wirkmechanismus
Target of action
Imidazole-containing compounds, such as “N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide”, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical pathways
Given the wide range of activities exhibited by imidazole-containing compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which could influence their absorption and distribution .
Result of action
Based on the activities of other imidazole-containing compounds, potential effects could include inhibition of bacterial growth, reduction of inflammation, killing of tumor cells, and more .
Eigenschaften
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21(15-6-9-18-19(11-15)27-13-26-18)22-16-7-4-14(5-8-16)17-12-24-10-2-1-3-20(24)23-17/h1-12H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCDKBBPAIGQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.